N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea
Overview
Description
1,3,4-Thiadiazole is a heterocyclic five-membered ring that has gained prominence by exhibiting a wide variety of biological activities . The lower toxicity and in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity . It has interesting pharmacophores that display a broad spectrum of biological activity .
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have shown to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Future Directions
Despite significant advances in medicine, the treatment of cancer remains a serious challenge. Therefore, new, effective drugs and anticancer strategies are still being sought . One of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity . During recent years, small molecules containing five-membered heterocyclic moieties have become the subject of considerable growing interest for designing antitumor agents . One of them is 1,3,4-thiadiazole .
Properties
IUPAC Name |
1-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-13-7-4-6-12(10-13)19-16(23)20-17-22-21-15(25-17)9-11-5-2-3-8-14(11)18/h2-8,10H,9H2,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTHLNGFSDXVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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